![molecular formula C20H24N2O2S B5035137 4-(4-morpholinylmethyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5035137.png)
4-(4-morpholinylmethyl)-N-[2-(phenylthio)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-morpholinylmethyl)-N-[2-(phenylthio)ethyl]benzamide, commonly known as MPEB, is a chemical compound that belongs to the family of benzamides. MPEB has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
作用機序
MPEB acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The blockade of mGluR5 by MPEB reduces the activity of the receptor, leading to a decrease in the release of glutamate, a major excitatory neurotransmitter in the brain. This, in turn, leads to a reduction in neuronal excitability and a normalization of synaptic plasticity, which is disrupted in various neurological disorders.
Biochemical and Physiological Effects:
MPEB has been shown to have various biochemical and physiological effects, including a reduction in the release of glutamate, a normalization of synaptic plasticity, and a decrease in neuronal excitability. These effects have been shown to have beneficial effects in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
実験室実験の利点と制限
MPEB has several advantages for lab experiments, including its high purity and yield, its selectivity for the mGluR5 receptor, and its potential therapeutic applications in various neurological disorders. However, MPEB also has some limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
将来の方向性
There are several future directions for the research on MPEB, including the development of more selective and potent mGluR5 antagonists, the investigation of the long-term safety and efficacy of MPEB, and the exploration of its potential therapeutic applications in other neurological disorders. Additionally, the development of new animal models that better mimic the human disease states will be critical for the translation of the preclinical findings to the clinical setting. Finally, the identification of biomarkers that can predict the response to MPEB treatment will be essential for the development of personalized medicine approaches.
合成法
The synthesis of MPEB involves the reaction of 4-(chloromethyl)benzoic acid with 2-(phenylthio)ethanol in the presence of triethylamine to form 4-(4-morpholinylmethyl)benzoic acid. The intermediate compound is then treated with thionyl chloride and morpholine to obtain MPEB in high yield and purity.
科学的研究の応用
MPEB has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and neuronal excitability. The blockade of mGluR5 by MPEB has been shown to have beneficial effects in animal models of Parkinson's disease, reducing motor deficits and increasing dopamine release in the striatum. MPEB has also been shown to have potential therapeutic applications in schizophrenia, reducing the negative symptoms and cognitive deficits associated with the disorder. In addiction, MPEB has been shown to reduce drug-seeking behavior in animal models of cocaine and alcohol addiction.
特性
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(2-phenylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c23-20(21-10-15-25-19-4-2-1-3-5-19)18-8-6-17(7-9-18)16-22-11-13-24-14-12-22/h1-9H,10-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHZETPDNUCCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5035056.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5035073.png)
![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5035086.png)
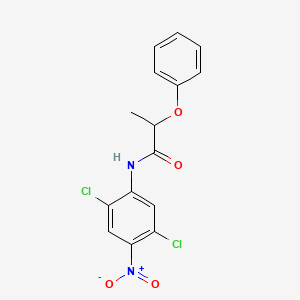
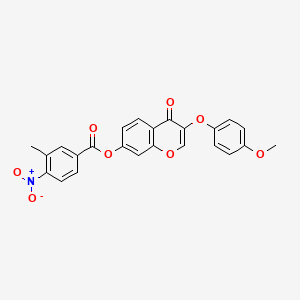
![N-(3-chloro-2-methylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5035102.png)
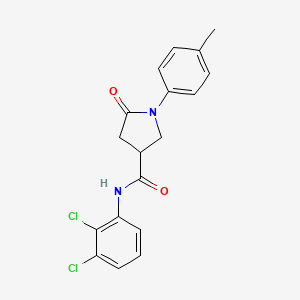
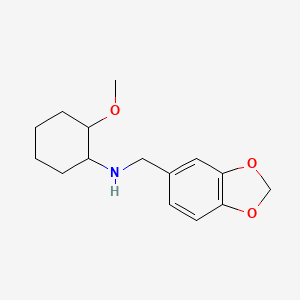
![1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5035128.png)
![2-[5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5035133.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5035135.png)
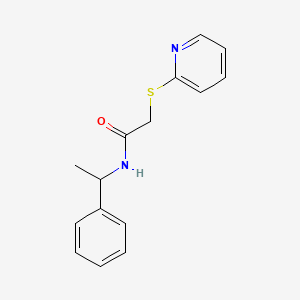
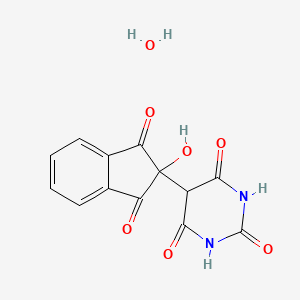
![2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-methyl-1-propanol](/img/structure/B5035164.png)